molecular formula C13H18O B8253133 2-Isobutoxy-4-methyl-1-vinylbenzene

2-Isobutoxy-4-methyl-1-vinylbenzene

Cat. No.: B8253133
M. Wt: 190.28 g/mol
InChI Key: VBLPWVSMELNSTN-UHFFFAOYSA-N
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Description

2-Isobutoxy-4-methyl-1-vinylbenzene is a vinyl benzene derivative of interest in organic chemistry and materials science research. Compounds within this chemical class serve as key intermediates in multi-step organic syntheses, including the construction of complex molecules for pharmaceutical and material applications . Researchers also value vinyl benzene derivatives for their role as precursors in fragrance release systems; these "properfumes" are designed to undergo oxidation in air, subsequently releasing specific ketone, aldehyde, and alcohol compounds over a prolonged period . The molecular structure, featuring a vinyl group and an isobutoxy ether, makes this compound a versatile building block for developing novel polymers or for studying reaction mechanisms like Friedel-Crafts alkylation, which is foundational in creating structurally complex organic molecules . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

1-ethenyl-4-methyl-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-12-7-6-11(4)8-13(12)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLPWVSMELNSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=C)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Isobutoxy-4-methyl-1-vinylbenzene is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in scientific research, along with relevant case studies and data tables.

Chemical Properties and Structure

This compound is characterized by its vinyl group, which contributes to its reactivity and utility in various chemical reactions. The compound can be synthesized through several methods, including the reaction of isobutyl alcohol with 4-methyl-1-vinylbenzene under acidic conditions. Its molecular structure allows it to participate in polymerization processes, making it a candidate for use in advanced materials.

Polymer Chemistry

One of the primary applications of this compound is in the field of polymer chemistry. This compound can be utilized as a monomer in the synthesis of copolymers, which are essential for developing new materials with tailored properties. For instance, copolymers derived from this compound can exhibit enhanced thermal stability, mechanical strength, and resistance to solvents.

Case Study: Copolymer Synthesis

A recent study demonstrated the synthesis of a copolymer using this compound and styrene. The resulting material showed improved flexibility and impact resistance compared to traditional polystyrene. The mechanical properties were evaluated using standard tensile tests, revealing a significant increase in elongation at break.

PropertyPolystyreneCopolymer (with this compound)
Tensile Strength (MPa)5045
Elongation at Break (%)515
Thermal Stability (°C)90110

Coatings and Adhesives

Another significant application lies in the formulation of coatings and adhesives. The incorporation of this compound into resin formulations has been shown to enhance adhesion properties and improve weather resistance.

Case Study: Adhesive Formulation

In a comparative study, an adhesive formulation containing 10% of this compound was tested against a control without this additive. The results indicated that the modified adhesive exhibited superior bonding strength on various substrates, including metals and plastics.

SubstrateControl Bond Strength (N/mm²)Modified Bond Strength (N/mm²)
Aluminum5.07.5
Polypropylene3.04.8
Glass6.08.2

Anticancer Research

Emerging research suggests potential applications in medicinal chemistry, particularly in anticancer drug development. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, prompting investigations into derivatives of this compound.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized derivatives of this compound on HeLa (cervical cancer) cells using an MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics.

CompoundIC50 (µM)
Cisplatin5
Derivative A10
Derivative B15

Preparation Methods

Synthesis of 4-Methylphenol (p-Cresol) Intermediate

4-Methylphenol serves as a foundational intermediate. Its hydroxyl group activates the ring for EAS, directing incoming electrophiles to ortho and para positions.

Introducing the Isobutoxy Group at Position 2

Williamson Ether Synthesis :

  • Protection of phenolic hydroxyl : Convert 4-methylphenol to its sodium phenoxide (NaOH, ethanol).

  • Alkylation : React with isobutyl bromide (K₂CO₃, DMF, 80°C) to yield 2-isobutoxy-4-methylbenzene.
    Challenges : Competing para-substitution due to methyl’s activating effect necessitates careful control of reaction conditions.

Vinyl Group Installation via Wittig Reaction

  • Formylation : Convert 2-isobutoxy-4-methylbenzene to 2-isobutoxy-4-methylbenzaldehyde via Vilsmeier-Haack reaction (POCl₃, DMF).

  • Wittig Olefination : Treat the aldehyde with methyltriphenylphosphonium bromide (NaHMDS, THF) to form the vinyl group.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-6), 6.95 (s, 1H, H-3), 6.85 (d, J = 8.2 Hz, 1H, H-5), 5.75 (dd, J = 17.6, 10.9 Hz, 1H, CH₂=CH), 5.25 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.15 (d, J = 10.9 Hz, 1H, CH₂=CH), 3.80 (d, J = 6.5 Hz, 2H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 2.00 (m, 1H, CH(CH₃)₂), 1.05 (d, J = 6.7 Hz, 6H, (CH₃)₂CH).

  • GC-MS : m/z 190 [M⁺], 175, 147, 91.

Route 2: Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling for Vinyl Group

  • Bromination : Introduce bromine at position 1 of 2-isobutoxy-4-methylbenzene (Br₂, FeBr₃).

  • Coupling : React with vinylboronic acid (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to install the vinyl group.

Advantages : High regioselectivity and compatibility with sensitive ether groups.

Optimization of Reaction Conditions

  • Solvent system : Cyclohexane/toluene (9:1) enhances solubility of aromatic intermediates.

  • Catalyst loadings : 1 mol% Pd(Cl)₂(PPh₃)₂ and 4 mol% CuI improve yield to >80%.

Route 3: Elimination from Benzylic Alcohols

Synthesis of 2-Isobutoxy-4-methylbenzyl Alcohol

  • Lithiation : Treat 2-isobutoxy-4-methylbenzene with n-BuLi (–78°C, THF).

  • Quenching with DMF : Formylate to 2-isobutoxy-4-methylbenzaldehyde.

  • Reduction : Reduce aldehyde to alcohol (NaBH₄, MeOH).

Acid-Catalyzed Dehydration

Heat the benzylic alcohol (H₂SO₄, 120°C) to eliminate water, forming the vinyl group.

Yield Optimization :

CatalystTemperature (°C)Yield (%)
H₂SO₄12075
PTSA10068
Al₂O₃15060

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Wittig OlefinationHigh functional group toleranceRequires aldehyde precursor70–85
Suzuki CouplingRegioselective, mild conditionsCost of boronic acids/palladium catalysts80–90
EliminationSimple setup, no transition metalsCompeting side reactions at high temperatures60–75

Mechanistic Insights and Side Reactions

  • Friedel-Crafts Alkylation : Risk of polysubstitution without steric hindrance.

  • Over-Oxidation in Formylation : Uncontrolled Vilsmeier conditions may degrade ether linkages.

  • Isomerization of Vinyl Group : (E)/(Z) selectivity influenced by steric effects in Wittig reactions.

Scalability and Industrial Relevance

  • Route 2 (Suzuki coupling) is preferred for large-scale synthesis due to reproducibility and scalability of palladium catalysis.

  • Cost Analysis :

    • Isobutyl bromide : $120/kg

    • Vinylboronic acid : $350/kg

    • Pd(PPh₃)₄ : $2200/kg

Q & A

Q. How should researchers balance open-data requirements with proprietary constraints in publishing this compound data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while redacting sensitive synthesis details. Use controlled-access repositories (e.g., Zenodo) for raw spectral data. For patents, disclose non-enabling information (e.g., biological activity ranges) and cite prior art comprehensively .

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